Rp-8-Br-PET-cGMPS
Description
Molecular Formula and Stereochemical Configuration
Rp-8-Br-PET-cGMPS (sodium (2R,4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-4,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxytetrahydro-4H-furo[3,2-d]dioxaphosphinin-2-olate 2-sulfide) has the molecular formula C₁₈H₁₅BrN₅NaO₆PS and a molecular weight of 563.27 g/mol . The compound features a β-phenyl-1,N²-etheno (PET) modification on the guanine base and an 8-bromo substitution, which enhances its lipophilicity and stability against phosphodiesterases. The stereochemical configuration at the phosphorothioate group is exclusively RP, a critical determinant of its antagonistic activity against cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG). The ribose moiety adopts a C2′-endo conformation, while the PET modification introduces a rigid, planar structure that restricts rotational flexibility.
Key structural features :
Crystallographic Analysis and 3D Conformational Studies
X-ray crystallography of PKG Iβ’s cyclic nucleotide-binding domain (CNB-B) bound to this compound reveals an apo-like conformation with an open helical domain, stabilizing the inactive state of the kinase. The PET moiety forms π-π interactions with Arg285 in the β4 strand of PKG Iβ, while the bromine atom occupies a hydrophobic pocket near Leu603 in the αC helix. Molecular dynamics simulations show that the compound’s thiophosphate group coordinates with Ser548 and Arg561 in the phosphate-binding cassette (PBC), mimicking cGMP’s interactions but with reduced affinity.
3D conformational highlights :
Comparative studies with cGMP-bound PKG Iβ show that this compound induces a 6.2 Å shift in the αC helix, disrupting the catalytic site’s accessibility. Nuclear magnetic resonance (NMR) data further confirm that the compound stabilizes a dynamic equilibrium between open and closed states in the CNB domain.
Comparative Structural Features Among cGMP Analogs
This compound exhibits distinct structural advantages over other cGMP analogs, as summarized below:
Table 1: Structural and functional comparison of cGMP analogs
| Compound | Modifications | log k′ (Lipophilicity) | PKG Inhibition (IC₅₀) | CNGC Inhibition |
|---|---|---|---|---|
| cGMP | None | 0.77 | N/A | + |
| Rp-8-Br-cGMPS | 8-Br, RP-thiophosphate | 1.28 | 300 nM | + |
| This compound | 8-Br, PET, RP-thiophosphate | 2.83 | 30 nM | – |
| Sp-8-pCPT-cGMPS | 8-pCPT, SP-thiophosphate | 2.61 | 150 nM | + |
The PET modification in this compound increases lipophilicity (log k′ = 2.83 ) by 115-fold compared to cGMP, enhancing membrane permeability. Unlike Rp-8-Br-cGMPS, which activates cGMP-gated ion channels (CNGC), the PET group in this compound sterically blocks CNGC by interacting with Ile602 and Leu603 in the channel’s C-helix. Additionally, the RP-configuration prevents activation of protein kinase A (PKA), ensuring selectivity for PKG.
Notable structural distinctions :
Properties
IUPAC Name |
sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN5O6PS.Na.H2O/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);;1H2/q;+1;/p-1/t10-,12-,13-,16-,31?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUXBFRWMZKKAJ-IPZAVTHYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5NaO7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635674 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185246-32-6 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical and Physical Properties Relevant to Preparation
- Chemical Name: Sodium (2R,4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-4,4a,5,9-tetrahydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxytetrahydro-4H-furo[3,2-d]dioxaphosphinin-2-olate 2-sulfide
- Molecular Formula: C18H16BrN5NaO6PS
- Molecular Weight: Approximately 562-564 Da (batch-dependent)
- Solubility:
- Water: ~11-20 mg/mL (approx. 20 mM)
- Dimethyl sulfoxide (DMSO): ~22-40 mg/mL (up to 40 mM)
- Other solvents: DMF (~40 mM), Methanol (~40 mM), Ethanol (~1 mM), PBS (~1 mM), Hepes pH 7.2 (~10 mM), Tris pH 7.4 (~13 mM)
- Storage: Preferably at -20°C for short term (up to 1 month) or -80°C for long term (up to 6 months); protect from light and moisture to prevent oxidation to agonistic forms.
These properties influence the preparation methods, particularly the choice of solvent and storage conditions.
Preparation of Stock Solutions
The preparation of stock solutions of Rp-8-Br-PET-cGMPS is critical for experimental consistency. The compound is typically provided as a lyophilized sodium salt powder, which is sensitive to humidity and may contract or form droplets. Accurate weighing and dissolution are necessary.
- Use batch-specific molecular weight from the Certificate of Analysis for precise molarity calculation.
- Select solvent based on solubility: DMSO is preferred for high-concentration stocks due to its high solubility capacity.
- For aqueous buffers (PBS, Hepes, Tris), solubility is lower; thus, stock concentrations are typically lower.
- To aid dissolution, gentle heating (37°C) and ultrasonic bath treatment are recommended.
- Avoid repeated freeze-thaw cycles by aliquoting stock solutions into small volumes.
- Typical stock solution concentrations and volumes for 1 mg, 5 mg, and 10 mg quantities are as follows:
| Stock Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |
|---|---|---|---|
| 1 mM | 1.77 | 8.86 | 17.72 |
| 5 mM | 0.35 | 1.77 | 3.54 |
| 10 mM | 0.18 | 0.89 | 1.77 |
Note: Volumes are approximate and depend on batch molecular weight.
Preparation of In Vivo Formulations
For in vivo applications, this compound must be formulated to ensure bioavailability and stability. The preparation involves:
- Stepwise solvent addition: First, prepare a DMSO master stock solution at a high concentration.
- Sequential dilution: Add co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and finally aqueous solvents like distilled water or corn oil.
- Mixing and clarification: Each solvent addition should be followed by thorough mixing and confirmation of solution clarity before adding the next solvent.
- Physical aids: Vortexing, ultrasound, or gentle heating (37°C water bath) can be used to enhance dissolution and clarity.
- Storage and handling: Prepared formulations should be used promptly or stored under conditions preventing precipitation or degradation.
Typical in vivo formulation preparation might follow this sequence:
- Dissolve the compound in DMSO to form a master stock.
- Add PEG300 and mix until clear.
- Add Tween 80 and mix until clear.
- Add distilled water or corn oil and mix until clear.
This method ensures a clear, stable solution suitable for animal administration.
Solubility Data Table for this compound
| Solvent | Solubility (mM) | Notes |
|---|---|---|
| Water | 20 | Ambient temperature |
| DMSO | 40 | High solubility, preferred for stocks |
| DMF | 40 | Alternative organic solvent |
| Ethanol (96%) | 1 | Low solubility |
| Methanol | 40 | Good organic solvent |
| PBS (pH 7.4) | 1 | Low solubility, aqueous buffer |
| 100 mM Na2HPO4 (pH 7.0) | 2 | Slightly better than PBS |
| 25 mM Hepes/NaOH (pH 7.2) | 10 | Moderate solubility |
| 25 mM Tris/HCl (pH 7.4) | 13 | Moderate solubility |
These values represent minimal concentrations achievable at ambient temperature and may be improved by physical agitation or heating.
Summary of Preparation Methodology
| Step | Description | Notes |
|---|---|---|
| Weighing | Accurately weigh lyophilized sodium salt powder | Use batch-specific molecular weight |
| Solvent selection | Choose solvent based on solubility (DMSO preferred for stocks; aqueous buffers for use) | Consider final application (in vitro/in vivo) |
| Dissolution | Dissolve using vortex, ultrasonic bath, or gentle heating (37°C) | Ensure complete dissolution and clarity |
| Stock solution preparation | Prepare stock at desired molarity (1-10 mM typical) | Aliquot to avoid freeze-thaw cycles |
| In vivo formulation | Sequentially add co-solvents (PEG300, Tween 80, water or corn oil) with mixing and clarification | Confirm clarity after each addition |
| Storage | Store lyophilized powder at -20°C/-80°C; solutions at -80°C or -20°C | Protect from light and moisture |
Chemical Reactions Analysis
Rp-8-Br-PET-cGMPS undergoes various chemical reactions, including:
Oxidation: The compound can slowly form the agonistic 8-Br-PET-cGMP through oxidation processes.
Substitution: . Common reagents used in these reactions include bromine and sulfur-containing compounds.
Scientific Research Applications
Key Properties:
- Inhibition Potency : Ki values for PKG Iα, Iβ, and type II are 35 nM, 30 nM, and 450 nM respectively, indicating strong inhibitory action .
- Target Specificity : Rp-8-Br-PET-cGMPS selectively interacts with several cGMP-binding proteins including PKG1β, PDE1β, PDE1c, PDE6α, and PKA1α .
Applications in Retinal Research
One of the most significant applications of this compound is in the study of retinal diseases, particularly retinitis pigmentosa (RP). Research indicates that this compound can impede photoreceptor cell death by modulating cGMP signaling pathways.
Case Studies:
- Photoreceptor Protection : In murine models of RP (rd1, rd2, rd10), this compound was shown to bind to multiple cGMP-binding proteins. This interaction was linked to protective effects against photoreceptor degeneration .
- Mechanistic Insights : Despite its binding to MAPK1/3 proteins associated with cGMP/PKG pathways, this compound did not alter MAPK1/3 expression or activity in organotypic retinal cultures . This suggests a complex interplay between various signaling pathways that warrants further investigation.
Vascular Smooth Muscle Applications
In vascular biology, this compound has been studied for its effects on vascular smooth muscle cells (VSMCs). Its ability to modulate PKG activity has implications for understanding vascular tone regulation and potential treatments for cardiovascular diseases.
Key Findings:
- Cell Growth Modulation : Studies demonstrated that this compound could stimulate cell growth in a cGKI-dependent manner under certain conditions, indicating its dual role as an inhibitor and a partial agonist depending on the cellular context .
- Inhibition of Vasodilation : The compound was found to significantly attenuate vasodilation induced by sildenafil citrate, highlighting its potential impact on nitric oxide signaling pathways .
Comparative Data Table
Mechanism of Action
Rp-8-Br-PET-cGMPS exerts its effects by competitively inhibiting cyclic guanosine monophosphate-dependent protein kinases, specifically protein kinase G Iα, Iβ, and type II . It also blocks cyclic guanosine monophosphate-gated retinal ion channels . The compound’s high lipophilicity and membrane permeability enhance its ability to interfere with cyclic guanosine monophosphate signaling pathways .
Comparison with Similar Compounds
Similar compounds to Rp-8-Br-PET-cGMPS include:
Rp-8-pCPT-cGMPS: Another cyclic guanosine monophosphate analogue with similar inhibitory effects on cyclic guanosine monophosphate-dependent protein kinases.
Sp-8-Br-PET-cGMPS: A potent, selective activator of cyclic guanosine monophosphate-dependent protein kinases but inhibits the retinal cyclic guanosine monophosphate-gated ion channel. This compound is unique due to its combination of high lipophilicity, membrane permeability, and selective inhibition of cyclic guanosine monophosphate-dependent protein kinases and retinal ion channels.
Biological Activity
Rp-8-Br-PET-cGMPS is a cyclic guanosine monophosphate (cGMP) analog that has garnered attention for its potential therapeutic applications, particularly in the context of retinal degenerative diseases such as retinitis pigmentosa (RP). This compound acts primarily as a selective inhibitor of protein kinase G (PKG), which plays a crucial role in the signaling pathways associated with cGMP. Understanding the biological activity of this compound involves exploring its interactions with various proteins, its effects on cellular mechanisms, and its potential therapeutic benefits.
The primary mechanism by which this compound exerts its effects is through the inhibition of PKG, a key player in the cGMP signaling pathway. Elevated levels of cGMP are associated with photoreceptor cell death in RP, and thus, inhibiting PKG can mitigate this effect. Recent studies have demonstrated that this compound binds to several known cGMP-binding proteins, including:
| Protein | Function |
|---|---|
| PKG1β | cGMP-dependent protein kinase |
| PDE1β | Phosphodiesterase 1 beta |
| PDE1c | Phosphodiesterase 1 gamma |
| PDE6α | Phosphodiesterase 6 alpha |
| PKA1α | Protein kinase A alpha |
In addition to these proteins, 28 other proteins were identified as potential interactors through affinity chromatography and mass spectrometry techniques applied to retinal samples from murine models of RP .
Target Specificity
Research indicates that this compound exhibits greater target specificity compared to traditional cGMP analogs. In organotypic retinal cultures, it was found that while this compound interacts with MAPK1/3, it does not significantly affect their expression or activity within photoreceptors . This suggests a refined mechanism where this compound selectively modulates specific pathways without broadly affecting all cGMP-related signaling.
Case Studies
A notable case study involved the application of this compound in mouse models of RP (rd1, rd2, and rd10). The compound was shown to significantly reduce photoreceptor cell death by inhibiting the over-activation of PKG during retinal degeneration. The study highlighted that treatment with this analog led to improved structural integrity and function of photoreceptors compared to untreated controls .
Comparative Analysis with Other cGMP Analogs
To further elucidate the biological activity of this compound, a comparison was made with other commonly used cGMP analogs. The following table summarizes key differences:
| Characteristic | This compound | cGMP | Other Analog |
|---|---|---|---|
| PKG Inhibition | Yes | Variable | Yes |
| Target Specificity | High | Low | Variable |
| Effect on MAPK Pathway | No | Yes | Yes |
| Therapeutic Application | Retinal degeneration | Cardiovascular diseases | Varies |
Q & A
Q. What is the molecular mechanism of Rp-8-Br-PET-cGMPS as a PKG inhibitor, and how can its intracellular activity be experimentally validated?
this compound competitively binds to the regulatory domain of PKG, inducing conformational changes that inhibit kinase activity. To validate its intracellular effects, researchers can:
- Use Western blotting to measure downstream phosphorylation targets of PKG (e.g., phospho-VASP or phospho-MYPT1) .
- Combine pharmacological inhibition with functional assays (e.g., arterial relaxation studies) and compare results with genetic PKG knockdown models .
- Validate specificity by co-administering PKA inhibitors (e.g., KT-5720) to rule out cross-reactivity .
Q. How should researchers select optimal concentrations of this compound for vascular studies to ensure PKG inhibition without altering baseline tension?
- Start with dose-response experiments in isolated arteries pre-contracted with agents like endothelin-1. For example, 1 µM this compound significantly inhibits 8-Br-cGMP-induced relaxation without affecting baseline tension .
- Use Ki values (0.035 µM for PKG) to guide concentration ranges and validate via parallel measurements of cGMP levels (e.g., ELISA) .
Q. What methodological approaches are recommended to assess this compound's role in fear memory consolidation?
- Employ intra-amygdala microinjection (e.g., 0.1–1.0 µg doses) paired with behavioral assays like auditory fear conditioning .
- Combine with immunohistochemistry to quantify downstream markers (e.g., phosphorylated ERK in the lateral amygdala) and verify drug distribution via histology .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported PKG inhibition efficacy across studies, particularly regarding cross-reactivity with PKA?
- Comparative inhibitor studies : Co-apply this compound and KT-5720 (PKA inhibitor) in the same experimental setup. For instance, in arterial relaxation assays, this compound selectively blocks PKG-mediated effects, while KT-5720 targets PKA .
- Kinase activity profiling : Use in vitro kinase assays to quantify inhibition constants (Ki) for PKG vs. PKA and confirm specificity .
Q. How can electrophysiological and molecular techniques be integrated to evaluate this compound's impact on synaptic plasticity?
- Slice electrophysiology : Record LTP/LTD in brain slices (e.g., thalamo-amygdala synapses) while bath-applying this compound (1 µM) to assess acute effects on plasticity .
- Post-hoc molecular analysis : Use the same tissue for Western blotting to correlate electrophysiological changes with PKG activity and downstream targets (e.g., ERK phosphorylation) .
Q. What experimental design considerations are critical for interpreting dose-dependent effects of this compound, particularly nonlinear responses?
- Dose-ranging studies : Test multiple concentrations (e.g., 0.1–10 µM) in fear memory models. For example, low doses (0.1 µg) may paradoxically enhance inhibition due to weaker training protocols, while higher doses saturate PKG binding .
- Statistical modeling : Fit data to Hill equations to quantify efficacy (Emax) and potency (EC50), and assess nonlinearity via F-tests comparing single vs. double Hill models .
Data Analysis and Interpretation
Q. How should researchers address variability in this compound's effects across tissue types (e.g., vascular vs. neuronal systems)?
- Tissue-specific PKG isoform profiling : Use qPCR or isoform-specific antibodies to determine expression levels of PKG-I (vascular) vs. PKG-II (neuronal) .
- Functional redundancy analysis : Knock out PKG isoforms or use siRNA to isolate tissue-specific signaling pathways .
Q. What strategies are recommended to validate this compound's off-target effects on non-PKG pathways (e.g., HCN channels)?
- Patch-clamp electrophysiology : Test this compound on heterologously expressed HCN2 channels. For example, it may act as a partial agonist for HCN2, requiring correction in data interpretation .
- High-throughput screening : Use kinase inhibitor panels to identify off-target interactions .
Tables
Q. Table 1. Key Experimental Parameters for this compound
Q. Table 2. Common Pitfalls and Solutions
| Pitfall | Solution |
|---|---|
| Non-specific PKA inhibition | Co-apply KT-5720; validate via kinase assays |
| HCN channel cross-reactivity | Include HCN-specific controls (e.g., ZD7288) |
| Dose-dependent nonlinear effects | Use Hill equation modeling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
